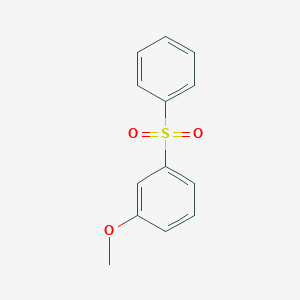

1-Methoxy-3-(phenylsulfonyl)benzene

Description

Contextualization within Aryl Sulfone Chemistry

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) connected to two aryl groups. rsc.org This functional group is a cornerstone in modern organic chemistry due to its distinct properties and versatile reactivity.

The sulfonyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. This feature makes sulfonyl-containing compounds valuable intermediates in organic synthesis. The sulfonyl group can act as a good leaving group in nucleophilic substitution reactions and can be used to activate adjacent positions for various chemical transformations. lookchem.cn Furthermore, the sulfone linkage is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. lookchem.cn For instance, the sulfonamide group (a sulfonyl group attached to a nitrogen atom) is a fundamental component of sulfa drugs, the first class of synthetic antibiotics. masterorganicchemistry.com

The stability of the sulfonyl group under many reaction conditions also makes it a suitable protecting group for other functionalities. lookchem.cn Its ability to be reduced to the corresponding sulfide (B99878) provides a pathway for further synthetic modifications. lookchem.cn

Methoxy-substituted aromatic systems, or anisole (B1667542) derivatives, are prevalent in natural products and are fundamental building blocks in organic synthesis. The methoxy (B1213986) group (–OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. chegg.com This activating effect, combined with its directing influence (ortho- and para-directing), makes it a valuable tool for the regioselective synthesis of polysubstituted aromatic compounds. chegg.com

In medicinal chemistry, the methoxy group is often introduced to modify the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. nih.gov The demethylation of methoxy groups to the corresponding phenols is also a common synthetic strategy to introduce a hydroxyl group, which can then be further functionalized. nih.gov

Academic Relevance of Investigating 1-Methoxy-3-(phenylsulfonyl)benzene

The academic relevance of this compound stems from the interplay of its two functional groups. The electron-donating methoxy group and the electron-withdrawing phenylsulfonyl group at the meta-position create a unique electronic environment within the aromatic ring. This substitution pattern is less common than the ortho- and para-isomers, which are often the major products in direct electrophilic substitution reactions of anisole. chegg.com

The synthesis of the meta-isomer, therefore, often requires specific synthetic strategies that can overcome the natural directing effects of the methoxy group. Research into such synthetic methods is of academic interest as it expands the toolbox of organic chemists for creating complex molecular architectures.

Furthermore, the study of molecules like this compound contributes to a deeper understanding of structure-property relationships. Investigating how the meta-substitution pattern affects the physical, chemical, and biological properties of aryl sulfones can provide valuable insights for the design of new materials and therapeutic agents. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that are the subject of research in areas such as medicinal chemistry. nih.gov

Physicochemical Properties

While specific experimental data for this compound is not widely available, the properties of the closely related para-isomer, 1-Methoxy-4-(phenylsulfonyl)benzene, can provide some context.

Table 1: Physicochemical Properties of 1-Methoxy-4-(phenylsulfonyl)benzene

| Property | Value | Source |

| CAS Number | 3112-84-3 | |

| Molecular Formula | C₁₃H₁₂O₃S | |

| Molecular Weight | 248.30 g/mol | |

| Melting Point | 92–93 °C |

Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in the public domain. However, the expected spectral characteristics can be inferred from the known data of its para-isomer, 1-Methoxy-4-(phenylsulfonyl)benzene.

Table 2: Spectroscopic Data for 1-Methoxy-4-(phenylsulfonyl)benzene

| Spectroscopy Type | Key Signals | Source |

| ¹H NMR (in CDCl₃) | δ 7.96–7.93 (m, 2H, aromatic protons), δ 6.90 (d, J = 8.8 Hz, 2H, aromatic protons), δ 3.83 (s, 3H, methoxy group) | |

| ¹³C NMR (in CDCl₃) | δ 162.1 (C=O, likely an error in the source, should be C-O), δ 133.1 (sulfonyl-attached carbons), δ 55.4 (methoxy carbon) | |

| IR Spectroscopy | 1601 cm⁻¹ (aromatic C=C stretching), 1173 cm⁻¹ (S=O symmetric stretching) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-methoxybenzene |

InChI |

InChI=1S/C13H12O3S/c1-16-11-6-5-9-13(10-11)17(14,15)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

RAYKFMBXKZRFBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Phenylsulfonyl Benzene and Analogous Aryl Sulfones

Classical and Established Synthetic Routes

Traditional methods for forging the carbon-sulfur-carbon bond in diaryl sulfones have long been the bedrock of their synthesis. These routes, while foundational, often necessitate harsh conditions or stoichiometric reagents.

Oxidation of Sulfide (B99878) Precursors

A primary and straightforward method for synthesizing aryl sulfones is the oxidation of their corresponding diaryl sulfide precursors. researchgate.net This transformation typically involves the use of various oxidizing agents to convert the sulfide (-S-) to a sulfone (-SO₂-). Common oxidants include hydrogen peroxide, often in conjunction with an acid catalyst like glacial acetic acid, which can provide high yields of the corresponding sulfoxide (B87167) or sulfone depending on the reaction conditions. researchgate.netmdpi.comconicet.gov.ar For instance, the oxidation of a sulfide can be finely controlled to selectively produce the sulfoxide or can be pushed to completion to yield the sulfone. researchgate.netconicet.gov.ar Other effective oxidizing systems include peracids and potassium hydrogen persulfate (Oxone®). researchgate.net

The synthesis of 1-methoxy-3-(phenylsulfonyl)benzene via this route would begin with the preparation of 1-methoxy-3-(phenylthio)benzene. This sulfide precursor is then subjected to oxidation. For example, stirring the sulfide with an oxidant like hydrogen peroxide under appropriate temperature and solvent conditions would yield the target sulfone. The simplicity of this method makes it a common choice, although the synthesis of the initial sulfide is a prerequisite.

Friedel-Crafts Type Sulfonylation of Methoxy-Substituted Arenes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct route to aryl sulfones through the sulfonylation of arenes. researchgate.net In the context of synthesizing this compound, this would involve the reaction of anisole (B1667542) (methoxybenzene) with benzenesulfonyl chloride. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). tamu.eduwisc.edu

The methoxy (B1213986) group of anisole is an ortho-, para-directing group, meaning the incoming phenylsulfonyl group would preferentially add to the positions ortho or para to the methoxy group. wisc.edu While this reaction can be effective, it often leads to a mixture of isomers, primarily the para-substituted product, 1-methoxy-4-(phenylsulfonyl)benzene, due to steric hindrance at the ortho positions. stackexchange.comfrontiersin.org Achieving selective synthesis of the meta-isomer, this compound, through this method is challenging and generally requires more complex, multi-step strategies to direct the substitution to the meta position.

Alkylation and Arylation of Sulfinate Salts with Halide or Pseudo-halide Precursors

A versatile and widely employed method for the synthesis of unsymmetrical diaryl sulfones involves the reaction of sulfinate salts with aryl halides or pseudo-halides. researchgate.net This nucleophilic substitution reaction offers greater control over the final structure compared to Friedel-Crafts sulfonylation. To synthesize this compound using this approach, one could react sodium benzenesulfinate (B1229208) with 1-bromo-3-methoxybenzene or, alternatively, react sodium 3-methoxybenzenesulfinate with bromobenzene.

This method has been significantly advanced through the use of transition metal catalysts, particularly copper and palladium complexes, which facilitate the coupling under milder conditions and with a broader substrate scope. acs.orggoogle.com For example, copper(I) iodide (CuI) in the presence of a ligand like L-proline has been shown to effectively catalyze the coupling of aryl halides with sulfinic acid salts in solvents like DMSO at elevated temperatures. acs.orggoogle.comscite.ai

Advanced and Catalytic Approaches

Modern synthetic chemistry has ushered in more sophisticated and efficient methods for constructing aryl sulfones, often relying on catalytic systems that offer higher selectivity, functional group tolerance, and atom economy.

Metal-Catalyzed Coupling Reactions in Aryl Sulfone Synthesis

Transition metal catalysis has revolutionized the synthesis of diaryl sulfones. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of these advancements. These methods typically involve the coupling of aryl halides or triflates with a sulfonyl source, or arylboronic acids with sulfonyl chlorides or sulfinate salts. organic-chemistry.org

For instance, palladium catalysts, often in conjunction with specific ligands like Xantphos, can effectively couple aryl halides with sulfinate salts to produce diaryl sulfones in good yields. organic-chemistry.org Copper-based systems, such as those using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, have also been developed as recyclable and environmentally friendly catalysts for the synthesis of diaryl sulfones from aryl halides and sulfonic acid salts. nanomaterchem.com These catalytic methods often exhibit broad functional group tolerance, allowing for the synthesis of complex sulfone-containing molecules. acs.orgnanomaterchem.com A three-component palladium-catalyzed coupling of an aryl lithium species, a (pseudo)halide, and a sulfur dioxide surrogate like DABSO has also been demonstrated for the synthesis of a wide range of sulfones. chemistryviews.orgnih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuI / L-proline | Aryl Halides + Sulfinic Acid Salts | Good to excellent yields; tolerant of various functional groups. | acs.orgscite.ai |

| Palladium / Xantphos | Aryl Halides/Triflates + Sulfinic Acid Salts | Strongly influenced by additives like nBu₄NCl; produces unsymmetrical diaryl sulfones. | organic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Aryl Halides + Aryl Sulfonic Acid Salts | Inexpensive, recyclable, and environmentally friendly catalyst. | nanomaterchem.com |

| Carbon-supported Copper Nanoparticles (Cu-NP) | Arylboronic Acids + Arylsulfonyl Hydrazides | Effective at room temperature with excellent substrate universality. | rsc.org |

Carbon-Hydrogen (C-H) Functionalization Strategies for Aryl Sulfone Construction

Direct C-H functionalization represents a powerful and atom-economical approach to aryl sulfone synthesis, as it avoids the pre-functionalization of starting materials. researchgate.netresearchgate.netrsc.org This strategy involves the direct formation of a C-S bond by activating a C-H bond on an aromatic ring and coupling it with a sulfonyl-containing partner.

Palladium-catalyzed C-H sulfonylation has emerged as a significant method. researchgate.net For instance, arenes can be directly sulfonylated using N-methoxy arenesulfonamides as the sulfonyl donor in the presence of a palladium catalyst. This approach offers a direct pathway to a variety of aryl sulfones with broad functional group tolerance. researchgate.net The ability to selectively functionalize a specific C-H bond, often guided by a directing group on the aromatic substrate, provides a high degree of control over the regiochemical outcome of the reaction. While still an evolving field, C-H functionalization holds immense promise for the streamlined and efficient synthesis of complex molecules like this compound.

Sulfur Dioxide Insertion Methodologies Utilizing Surrogates

The use of sulfur dioxide (SO₂) surrogates has become a prominent strategy in organic synthesis to circumvent the challenges associated with handling gaseous and toxic SO₂. dntb.gov.ua These surrogates are stable, easy-to-handle solids that release SO₂ or an equivalent moiety in situ.

A widely used SO₂ surrogate is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO. acs.orgresearchgate.net DABSO serves as a reliable source for the three-component synthesis of diaryl sulfones from an aryl halide, an organometallic reagent, and DABSO itself, often facilitated by a palladium catalyst. acs.org Another common surrogate is sodium dithionite (B78146) (Na₂S₂O₄), which can be employed in transition-metal-free conditions for the synthesis of aryl-alkyl sulfones. rsc.orgrsc.org For instance, a highly efficient one-step synthesis of aryl-alkyl sulfones has been achieved with an extremely low catalytic loading (0.2 mol%) by using sodium dithionite as the SO₂ source in combination with halides and phosphate (B84403) esters. rsc.org

Other notable examples of SO₂ surrogates include potassium metabisulfite (B1197395) (K₂S₂O₅) and thiourea (B124793) dioxide. rsc.orgorganic-chemistry.org Gold-catalyzed chemoselective arylsulfonylation of boronic acids has been demonstrated using potassium metabisulfite and diaryliodonium salts to provide sterically hindered aryl sulfones. organic-chemistry.org Thiourea dioxide has been used as a reductive sulfur dioxide surrogate for the synthesis of alkyl-alkyl sulfones under transition-metal-free conditions. rsc.org The development of these surrogates has not only made the synthesis of sulfones safer and more convenient but has also enabled new types of transformations not previously possible with gaseous SO₂. dntb.gov.ua

Table 1: Common Sulfur Dioxide Surrogates and Their Applications

| Surrogate | Common Name | Typical Application | Catalyst/Conditions | Ref |

|---|---|---|---|---|

| DABCO·(SO₂)₂ | DABSO | Three-component synthesis of diaryl sulfones | Palladium-catalyzed | acs.org |

| Na₂S₂O₄ | Sodium Dithionite | Synthesis of aryl-alkyl sulfones | Low loading catalyst or metal-free | rsc.org |

| K₂S₂O₅ | Potassium Metabisulfite | Arylsulfonylation of boronic acids | Gold-catalyzed | organic-chemistry.org |

| (NH₂)₂CSO₂ | Thiourea Dioxide | Synthesis of alkyl-alkyl sulfones | Transition-metal-free | rsc.org |

Radical-Mediated Sulfonylation Processes

Radical-mediated reactions represent a powerful and complementary approach to traditional two-electron cross-coupling for forming C-S bonds. acs.org These processes often proceed under mild conditions and exhibit excellent functional group tolerance.

Visible-light photoredox catalysis has emerged as a key technology for initiating radical sulfonylation. researchgate.netrsc.org For example, aryl diazonium salts can react with styrene (B11656) derivatives and sodium metabisulfite under visible light irradiation with a photocatalyst like rhodamine B to generate alkyl sulfones. researchgate.net In another strategy, arylazo sulfones are used as precursors to aryl radicals upon irradiation with blue LED light. These aryl radicals can then trap an SO₂ group from a surrogate like DABSO to form an arylsulfonyl radical intermediate, which subsequently couples to form the desired product. rsc.org

Nickel-catalyzed radical cross-coupling reactions have also been developed, using sulfones themselves as redox-active functional groups. nih.gov Specifically, 1-phenyl-1H-tetrazol-5-yl sulfones can be activated under nickel catalysis to generate alkyl radicals for cross-coupling with aryl zinc reagents. nih.gov This desulfonylative radical cross-coupling is effective for creating C(sp²)-C(sp³) linkages. nih.gov Iron catalysis has also been employed for the decarboxylation of carboxylic acids to generate radical intermediates that can be used in sulfonylation reactions. organic-chemistry.org

These radical processes often involve the generation of a sulfonyl radical, which can then participate in various coupling reactions. acs.orgacs.org The versatility of sulfonyl-containing compounds as "chemical chameleons" in radical transformations allows for the construction of diverse molecular architectures through selective bond cleavage and formation. acs.org

Mechanistic Aspects of Aryl Sulfone Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. The formation of aryl sulfones can proceed through either catalytic cycles involving organometallic intermediates or pathways involving free radical species.

Elucidation of Reaction Mechanisms in Catalytic Processes

In transition-metal-catalyzed sulfonylation reactions, the mechanism often involves a series of well-defined steps such as oxidative addition, transmetalation, and reductive elimination. For instance, in the gold-catalyzed sulfonylation of aryl iodides, a ligand-enabled Au(I)/Au(III) redox cycle is proposed. acs.org The cycle is initiated by the oxidative addition of the aryl iodide to the Au(I) complex, forming an Au(III) intermediate. This is followed by reaction with a sodium sulfinate and subsequent reductive elimination to yield the aryl sulfone and regenerate the Au(I) catalyst. acs.org

Palladium-catalyzed reactions, such as the coupling of aryl halides with sulfinates, follow a similar pattern. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then reacts with the sulfinate salt, and the final aryl sulfone product is released through reductive elimination, regenerating the Pd(0) catalyst.

The thermal rearrangement of allylic sulfinates to the more thermodynamically stable allylic sulfones has been studied mechanistically. researchgate.net This pericyclic-type reaction's pathway is sensitive to the substrate's structure, highlighting the intricate relationship between structure and reactivity. researchgate.net In some cases, computational analysis is essential to fully understand the complexities of the catalytic system and the associated kinetic parameters. researchgate.net

Investigation of Free Radical Intermediates

The involvement of free radical intermediates is a hallmark of many modern sulfonylation methods. acs.org These reactions are often initiated by photoredox catalysts or thermal radical initiators.

In visible-light-induced processes, a photocatalyst, upon absorbing light, reaches an excited state and can initiate a single-electron transfer (SET) process. For example, in the reaction of arylazo sulfones, homolytic cleavage of the N-S bond under blue light irradiation generates an aryl radical. rsc.org This aryl radical then combines with SO₂ (from a surrogate) to form an arylsulfonyl radical, a key intermediate that ultimately leads to the final product. rsc.org

Radical probe experiments are often used to confirm the presence of radical intermediates. The use of substrates that undergo characteristic reactions, such as cyclopropane (B1198618) ring-opening or cyclization, can provide strong evidence for a radical pathway. nih.gov For example, the formation of a racemic product from a chiral sulfone starting material suggests the intermediacy of an alkyl radical. nih.gov The generation of sulfonyl radicals from precursors like sulfone-substituted tetrazoles can be achieved through photoredox activation, and these radicals can be trapped by electron-deficient olefins. acs.org The mechanism is believed to proceed via reductive quenching of the excited photocatalyst, which then promotes the formation of the sulfonyl radical. rsc.orgacs.org

Regioselectivity and Chemoselectivity in Methoxy-Substituted Aryl Sulfone Synthesis

When a benzene (B151609) ring possesses a substituent like a methoxy group, the regioselectivity of further substitution becomes a critical consideration. The methoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. This electronic influence governs the position of incoming electrophiles or the site of coupling in cross-coupling reactions.

In the synthesis of a 1,3-disubstituted product like this compound, traditional electrophilic aromatic substitution on anisole (methoxybenzene) would primarily yield ortho- and para-substituted products. Therefore, direct sulfonylation of anisole is not a viable route to the meta-isomer. Synthetic strategies must rely on methods where the regiochemical outcome is controlled by different factors or by starting with appropriately pre-functionalized precursors.

One approach involves using aryne chemistry. The generation of a substituted aryne intermediate followed by regioselective trapping can lead to densely functionalized aromatic rings. nih.gov The regioselectivity of aryne trapping is influenced by the electronic and steric properties of the substituents already present on the aryne.

In cross-coupling reactions, the choice of catalyst, ligand, and solvent can significantly influence selectivity. For example, in the condensation of 1,3-diketones with arylhydrazines to form pyrazoles, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), dramatically improves regioselectivity compared to protic solvents. organic-chemistry.org Similarly, in the nickel-catalyzed coupling of benzylic alcohols with alkenyl bromides, selective coupling at the alkenyl bromide can be achieved even in the presence of a less reactive aryl bromide, demonstrating high chemoselectivity. acs.org

For the specific synthesis of methoxy-substituted aryl sulfones, a convenient method for preparing 5-methoxy-6-substituted-3-sulfonyl-δ-enlactams involves the regioselective nucleophilic addition to a 5-methoxy-3-sulfonyl glutarimide (B196013) precursor. nih.gov This highlights how installing the sulfonyl and methoxy groups on a scaffold before a key bond-forming step can precisely control the final regiochemistry. The electronic nature of substituents on radical cations can also govern regioselectivity in photochemical reactions. acs.org

Mechanistic Studies of Transformations Involving 1 Methoxy 3 Phenylsulfonyl Benzene

Role of the Sulfonyl Group in Reactive Intermediates

The phenylsulfonyl group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the benzene (B151609) ring to which it is attached and the adjacent atoms.

Stabilization of Alpha-Sulfonyl Carbanions and Their Synthetic Equivalents

The sulfonyl functional group (R-SO₂-R') is a cornerstone in modern organic chemistry due to its strong electron-withdrawing nature. wikipedia.org This characteristic is pivotal in the stabilization of carbanions on an adjacent carbon atom (an α-sulfonyl carbanion). While 1-methoxy-3-(phenylsulfonyl)benzene does not possess an aliphatic carbon alpha to the sulfonyl group, the principles of stabilization are relevant to its reactivity. The sulfonyl group can stabilize an adjacent negative charge through d-orbital participation and inductive effects, making the corresponding proton more acidic.

In synthetic applications, α-sulfonyl carbanions serve as effective nucleophiles in a variety of chemical transformations, including alkylation and Michael-type addition reactions. wikipedia.org After participating in the desired bond-forming event, the sulfonyl group can be removed, making it a valuable temporary activating group. wikipedia.org

Sulfonyl Group as a Leaving Group in Desulfonylation Reactions

The sulfonyl group, having fulfilled its role in activating the molecule or directing a reaction, can often be removed in a process known as desulfonylation. wikipedia.org These reactions typically proceed through reductive cleavage of the carbon-sulfur bond. wikipedia.org Common reducing agents used for this purpose include active metals like sodium amalgam and aluminum amalgam, as well as tin hydrides. wikipedia.org

In the context of this compound, reductive desulfonylation would cleave the bond between the sulfonyl group and the methoxy-substituted benzene ring, yielding methoxybenzene. This process underscores the utility of the sulfonyl group as a removable control element in a multi-step synthesis. Furthermore, if a suitable leaving group is present in the position beta to the sulfonyl group on an alkyl chain, reductive elimination can occur to form an alkene, a key step in the renowned Julia olefination. wikipedia.org

Reactivity Modulation by the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) on the aromatic ring exerts a profound influence on the molecule's reactivity, primarily through a combination of resonance and inductive effects.

Electronic Effects on Aromatic Reactivity

The methoxy group is generally considered a strong activating group for electrophilic aromatic substitution. lumenlearning.com This is due to the powerful electron-donating resonance effect of the oxygen atom's lone pairs, which delocalize into the benzene ring. lasalle.edu This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene. vaia.com

However, the oxygen atom is also highly electronegative, leading to an electron-withdrawing inductive effect through the sigma bond. lasalle.eduvaia.com While this inductive effect deactivates the ring, it is significantly weaker than the opposing resonance effect. vaia.com Consequently, the net effect is a substantial activation of the aromatic ring, with studies showing that a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. lumenlearning.commsu.edu The presence of the strongly deactivating phenylsulfonyl group on the same ring, however, tempers this activation.

Directing Influences in Further Aromatic Functionalization

Substituents on a benzene ring not only affect the rate of reaction but also control the position of subsequent substitutions. libretexts.org The electron-donating resonance of the methoxy group increases electron density specifically at the ortho (C2, C6) and para (C4) positions relative to itself. lasalle.eduvaia.com As a result, the methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution.

In this compound, the methoxy group directs incoming electrophiles to the C2, C4, and C6 positions. Conversely, the phenylsulfonyl group is a strong electron-withdrawing group and acts as a deactivator and a meta-director. Therefore, it directs incoming electrophiles to the C5 position (meta to the sulfonyl group, but also ortho to the methoxy group) and C1 (already substituted). The ultimate regiochemical outcome of a further functionalization reaction would depend on the reaction conditions and the interplay of these competing directing effects.

Table 1: Directing Effects of Substituents on an Aromatic Ring

| Substituent | Type | Electronic Effect | Directing Influence |

| -OCH₃ (Methoxy) | Activating | Resonance Donating > Inductive Withdrawing | Ortho, Para |

| -SO₂R (Sulfonyl) | Deactivating | Inductive & Resonance Withdrawing | Meta |

Reaction Kinetics and Thermodynamic Considerations for Transformations

The rate and equilibrium of reactions involving this compound are governed by kinetic and thermodynamic principles. The substituents on the aromatic rings play a critical role in determining the energy of the transition states and intermediates, thereby influencing reaction rates.

For electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocation intermediate known as a benzenonium ion. msu.edu The rate-determining step is the formation of this intermediate. msu.edu Electron-donating groups like methoxy stabilize this positively charged intermediate, lowering the activation energy and increasing the reaction rate. lumenlearning.com In contrast, electron-withdrawing groups like phenylsulfonyl destabilize the intermediate, raising the activation energy and slowing the reaction. lumenlearning.com

The distribution of isomers in substitution reactions is often thermodynamically controlled, meaning the product distribution reflects the relative thermodynamic stability of the possible isomers. doi.org The interactions between substituents can be quantified to predict the thermochemical properties of molecules. doi.org For instance, studies on methoxy-substituted compounds have allowed for the discrimination between enthalpic and entropic effects on reaction rates, providing a deeper understanding of substituent effects beyond simple electronic arguments.

Table 2: Relative Rates of Nitration for Substituted Benzenes

This table provides context for how different substituents influence the kinetics of electrophilic aromatic substitution compared to benzene.

| Substituent (in C₆H₅-R) | Relative Rate of Nitration | Classification |

| -OH | 1,000 | Strong Activator |

| -OCH₃ | ~10,000 (estimated from fold increase) | Strong Activator |

| -CH₃ | 25 | Activator |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivator |

| -SO₂R | (Significantly < 1) | Strong Deactivator |

| -NO₂ | 6 x 10⁻⁸ | Strong Deactivator |

Data adapted from kinetic studies on electrophilic aromatic substitution. lumenlearning.commsu.edulibretexts.org

Reactivity and Synthetic Utility of 1 Methoxy 3 Phenylsulfonyl Benzene

Transformations Involving the Sulfonyl Moiety

The phenylsulfonyl group is a key functional handle in 1-Methoxy-3-(phenylsulfonyl)benzene, enabling a range of synthetic transformations.

The Julia-Lythgoe olefination is a well-established method for the synthesis of alkenes, particularly E-alkenes, from phenyl sulfones and carbonyl compounds. organic-chemistry.orgwikipedia.orgchem-station.com This multi-step process involves the reaction of a lithiated sulfone with an aldehyde or ketone, followed by acylation of the resulting alcohol and subsequent reductive elimination to yield the alkene. chem-station.com While specific examples detailing the use of this compound in Julia-Lythgoe olefination are not prevalent in the searched literature, the general mechanism involves the formation of a carbanion alpha to the sulfonyl group. The presence of the methoxy (B1213986) group at the meta position is not expected to significantly hinder the initial deprotonation step required for the olefination. The reaction's utility lies in its broad functional group tolerance and the mild conditions under which it proceeds. wikipedia.org

The Ramberg-Bäcklund reaction provides another pathway to alkenes from α-halo sulfones through a base-mediated extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org This reaction proceeds via an unstable episulfone intermediate. wikipedia.org Modifications to the classical Ramberg-Bäcklund reaction, such as the Meyers' modification, allow for the direct conversion of sulfones to alkenes in a one-pot procedure, avoiding the need to pre-form the α-halo sulfone. chemistry-chemists.comorganic-chemistry.org This is achieved through an in situ halogenation-Ramberg-Bäcklund sequence. organic-chemistry.org The applicability of this reaction is wide, allowing for the synthesis of various substituted alkenes, including strained cyclic systems. wikipedia.orgchemistry-chemists.com

Table 1: Comparison of Julia-Lythgoe Olefination and Ramberg-Bäcklund Reaction

| Feature | Julia-Lythgoe Olefination | Ramberg-Bäcklund Reaction |

| Starting Material | Phenyl sulfones and carbonyl compounds wikipedia.org | α-Halo sulfones (or sulfones in modified versions) wikipedia.orgorganic-chemistry.org |

| Key Intermediate | β-Acyloxysulfone chem-station.com | Episulfone (thiirane dioxide) wikipedia.orgorganic-chemistry.org |

| Product | Primarily (E)-alkenes organic-chemistry.orgchem-station.com | Mixture of (E) and (Z) alkenes, often Z-selective with weak bases organic-chemistry.org |

| Key Reagents | Base (e.g., n-BuLi), acylating agent, reducing agent (e.g., Na/Hg) organic-chemistry.orgwikipedia.org | Strong base (e.g., KOH, t-BuOK) wikipedia.orgchemistry-chemists.com |

| Advantages | Good (E)-selectivity, wide functional group tolerance organic-chemistry.orgwikipedia.org | Forms regio-defined double bonds, applicable to strained systems wikipedia.orgchemistry-chemists.com |

Aryl sulfones have emerged as viable electrophilic partners in cross-coupling reactions, offering an alternative to traditional aryl halides and triflates. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully applied to aryl sulfones. chemrxiv.orgresearchgate.net The reaction of an aryl sulfone with an organoboron reagent, catalyzed by a palladium complex, leads to the formation of biaryl compounds. chemrxiv.org The efficiency of this transformation is often enhanced by the presence of electron-withdrawing groups on the sulfone's aryl ring. researchgate.net While direct examples with this compound are not explicitly detailed, the principles suggest its potential participation in such couplings. The C–S bond of the sulfone undergoes oxidative addition to the palladium catalyst, a step that is often rate-limiting. chemrxiv.org

The development of fluorinated sulfone derivatives has further expanded the scope of these reactions, facilitating the palladium-catalyzed activation of C-SO2 bonds. researchgate.net This desulfonylative cross-coupling has been shown to be chemoselective and can tolerate a range of functional groups. researchgate.netresearchgate.net

Table 2: Key Features of Suzuki-Miyaura Coupling with Aryl Sulfones

| Parameter | Description |

| Catalyst | Palladium complexes (e.g., Pd(acac)2 with RuPhos ligand) chemrxiv.org |

| Nucleophile | Organoboron reagents (e.g., boronic acids) chemrxiv.org |

| Leaving Group | Sulfonyl group (-SO2R) chemrxiv.org |

| Key Step | Oxidative addition of the C-S bond to the palladium catalyst chemrxiv.org |

| Advantages | Utilizes stable and readily available sulfones as electrophiles chemrxiv.org |

The sulfonyl group can act as a directing group in C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring. While specific studies on the diazenylation of this compound were not found in the provided search results, the general principle involves the coordination of a metal catalyst to the sulfonyl group, which then facilitates the activation and functionalization of a nearby C-H bond. This strategy allows for the construction of complex molecular architectures from simple precursors.

The strong electron-withdrawing nature of the sulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This effect is most pronounced for substituents positioned ortho and para to the sulfonyl group. libretexts.org In the case of this compound, the sulfonyl group would activate the ortho and para positions relative to its own position. The presence of a good leaving group at one of these activated positions would allow for its displacement by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

Transformations Involving the Methoxy-Substituted Aromatic Ring

The methoxy group on the aromatic ring also plays a crucial role in the reactivity of this compound, primarily by directing electrophilic substitution reactions.

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. msu.eduyoutube.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. youtube.comnih.gov Therefore, in this compound, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6).

However, the phenylsulfonyl group is a deactivating group and a meta-director. This creates a directing group conflict. The powerful activating and directing effect of the methoxy group generally overrides the deactivating, meta-directing effect of the sulfonyl group. Thus, electrophilic substitution on this compound is most likely to occur at the positions ortho and para to the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Methoxy Group (Ortho, Para Director) | Influence of Phenylsulfonyl Group (Meta Director) | Predicted Outcome |

| 2 | Activated, Ortho | - | Major Product |

| 4 | Activated, Para | - | Major Product |

| 5 | - | Activated, Ortho | Minor Product |

| 6 | Activated, Ortho | - | Major Product |

Selective Transformations Enabled by the Methoxy Group

The methoxy group (-OCH₃) in this compound is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). beilstein-journals.orgbeilstein-journals.org This is due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene (B151609) ring, increasing the electron density at the ortho and para positions relative to the methoxy group. stackexchange.com Conversely, the phenylsulfonyl group (-SO₂Ph) is a strong deactivating and meta-directing group. beilstein-journals.org

In the case of this compound, the directing effects of these two substituents are synergistic. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the phenylsulfonyl group are deactivated. The meta-directing influence of the sulfonyl group directs incoming electrophiles to the positions meta to it, which are positions 1, 3, and 5. Therefore, electrophilic attack is strongly favored at the positions activated by the methoxy group and not deactivated by the sulfonyl group.

Specifically, positions 2, 4, and 6 are activated by the methoxy group. Position 2 is ortho to the methoxy and ortho to the sulfonyl group. Position 4 is para to the methoxy and ortho to the sulfonyl group. Position 6 is ortho to the methoxy and meta to the sulfonyl group. Considering the strong activating nature of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it. However, the steric hindrance and electronic deactivation from the adjacent bulky phenylsulfonyl group would likely disfavor substitution at positions 2 and 4. This leaves position 6 as the most probable site for electrophilic attack.

While specific examples for this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on similarly substituted benzenes support this predicted reactivity. For instance, in related methoxy-substituted aromatic compounds, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are directed to the positions activated by the methoxy group. youtube.comstackexchange.com

Another significant transformation enabled by the methoxy group is directed ortho-metalation (DoM). The oxygen atom of the methoxy group can coordinate to organolithium reagents, directing deprotonation to the adjacent ortho position. nih.gov In this compound, this would theoretically allow for selective functionalization at the C2 position. This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents, providing a powerful tool for regioselective synthesis.

This compound as a Building Block in Complex Molecule Construction

The distinct electronic and steric properties of this compound make it a potentially valuable building block for the synthesis of more complex molecules, including advanced organic scaffolds and components in multi-component reactions.

Synthesis of Advanced Organic Scaffolds

While specific, named advanced organic scaffolds derived directly from this compound are not prominently reported in the surveyed literature, its structure lends itself to the synthesis of various heterocyclic and polycyclic frameworks. The presence of two distinct aromatic rings and the potential for functionalization on both, as well as at the sulfone bridge, offers multiple avenues for elaboration.

For example, the phenylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly if the ring it is attached to is further activated with electron-withdrawing groups. libretexts.org More commonly, the sulfone moiety can be used to direct further functionalization or can be reductively cleaved.

The inherent reactivity of the methoxy-substituted ring, as discussed previously, allows for the introduction of additional functional groups that can then participate in cyclization reactions. For instance, introduction of a carbonyl or a vinyl group ortho to the methoxy group could enable intramolecular condensation or cyclization reactions to form fused ring systems. The synthesis of various benzo-fused heterocycles often relies on such strategies.

The following table outlines potential synthetic transformations that could be applied to this compound to generate precursors for advanced scaffolds, based on general organic synthesis principles.

| Transformation | Reagents and Conditions | Potential Product for Scaffold Synthesis |

| Ortho-Bromination | N-Bromosuccinimide (NBS), Acetic Acid | 2-Bromo-1-methoxy-3-(phenylsulfonyl)benzene |

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-3-(phenylsulfonyl)benzene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acetylated derivative ortho to the methoxy group |

| Directed ortho-Metalation | n-BuLi, then an electrophile (e.g., CO₂) | 2-Carboxy-1-methoxy-3-(phenylsulfonyl)benzene |

These functionalized derivatives can then be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or cyclization cascades to construct complex polycyclic systems. arkat-usa.org

Integration into Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. rsc.org The utility of a molecule in an MCR is dependent on the functional groups it possesses.

There is a lack of specific examples in the scientific literature detailing the use of this compound as a primary component in MCRs. However, its functional groups suggest potential applications. For instance, if functionalized with an aldehyde or an amine, the resulting derivative could participate in well-known MCRs like the Ugi or Passerini reactions.

Furthermore, the diaryl sulfone motif itself is a key feature in certain classes of biologically active molecules, and MCRs are a powerful tool for generating libraries of such compounds for drug discovery. uni-frankfurt.de While direct participation of the parent molecule is not documented, its derivatives could be designed to fit into MCR schemes. For example, conversion of the methoxy group to a hydroxyl group would open up possibilities for its use in reactions where a phenolic component is required.

The table below illustrates hypothetical functional group transformations of this compound to generate derivatives suitable for participation in multicomponent reactions.

| Initial Compound | Transformation | Reagents | Potential MCR-Ready Derivative | Target MCR |

| This compound | Demethylation | BBr₃ | 3-(Phenylsulfonyl)phenol | Passerini, Ugi |

| This compound | Nitration, then Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C | 2-Amino-1-methoxy-3-(phenylsulfonyl)benzene | Biginelli, Hantzsch |

| This compound | Vilsmeier-Haack Reaction | POCl₃, DMF | 2-Formyl-1-methoxy-3-(phenylsulfonyl)benzene | Strecker, Mannich |

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 3 Phenylsulfonyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹)H NMR for Structural Confirmation and Chemical Environment Analysis

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments for the structural validation of 1-methoxy-3-(phenylsulfonyl)benzene. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, one would expect to observe distinct signals for the aromatic protons on both benzene (B151609) rings and a characteristic singlet for the methoxy (B1213986) group protons. The protons on the methoxy-substituted ring would exhibit a complex splitting pattern due to their meta-substitution, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. The five protons on the unsubstituted phenylsulfonyl ring would show a different set of multiplets. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |

| Aromatic (C₆H₅SO₂) | ~7.5-8.0 | Multiplet (m) |

| Aromatic (CH₃OC₆H₄SO₂) | ~7.0-7.6 | Multiplet (m) |

(Note: This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data is not available in the reviewed sources.)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would be expected to show signals for the methoxy carbon, the carbons of the two aromatic rings, including the ipso-carbons attached to the methoxy and sulfonyl groups, and the carbon attached to the sulfur atom in the sulfonyl group. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents, with the carbon attached to the methoxy group appearing at a different field compared to the carbons of the phenylsulfonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | ~55-60 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-S) | ~140-145 |

| Aromatic (C₆H₅SO₂) | ~125-135 |

| Aromatic (CH₃OC₆H₄SO₂) | ~110-130 |

(Note: This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data is not available in the reviewed sources.)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for establishing the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies would include strong, sharp bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-O stretching of the methoxy group would also give a characteristic band. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350-1300 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160-1120 |

| Methoxy (C-O) | Stretch | ~1250-1200 and ~1050-1000 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Aromatic C-H | Stretch | ~3100-3000 |

(Note: This table is based on characteristic vibrational frequencies for these functional groups, as specific experimental data for the title compound is not available in the reviewed sources.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Upon electron impact ionization, the molecule is expected to form a molecular ion [M]⁺• at m/z 248. The fragmentation of diaryl sulfones is often initiated by a rearrangement where an aryl group migrates from the sulfur atom to an oxygen atom, forming a sulfinate ester-like ion. cdnsciencepub.comacs.org Subsequent fragmentation would proceed from this rearranged intermediate.

Key fragmentation pathways for aryl sulfones include the cleavage of the carbon-sulfur (C–S) and sulfur-oxygen (S–O) bonds. cdnsciencepub.comacs.org For this compound, this would lead to several characteristic fragment ions.

Predicted Fragmentation Pathways:

Cleavage of the C–S bonds:

Loss of the phenylsulfonyl radical (•SO₂C₆H₅) would yield a methoxyphenyl cation at m/z 107.

Loss of the methoxyphenyl radical (•C₆H₄OCH₃) would result in a phenylsulfonyl cation at m/z 141.

Cleavage involving the sulfone group:

Loss of sulfur dioxide (SO₂) from the molecular ion or a rearranged intermediate is a common fragmentation for sulfones, which would lead to an ion at m/z 184. cdnsciencepub.com

Fragmentation of the substituent groups:

The phenyl group (C₆H₅⁺) would produce a characteristic ion at m/z 77.

The methoxy-substituted phenyl ring can undergo further fragmentation. For instance, the methoxyphenyl cation (m/z 107) can lose a methyl radical (•CH₃) to form an oxophenyl cation at m/z 92, or lose carbon monoxide (CO) to yield an ion at m/z 79.

The following table summarizes the predicted prominent peaks in the mass spectrum of this compound.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₃H₁₂O₃S]⁺• | Molecular Ion (M⁺•) |

| 184 | [C₁₃H₁₂O]⁺• | [M - SO₂]⁺• |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the C–S bond |

| 107 | [CH₃OC₆H₄]⁺ | Cleavage of the C–S bond |

| 77 | [C₆H₅]⁺ | Fragmentation of the phenyl group |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound was not found in the reviewed literature, the solid-state structure can be inferred from studies on analogous diaryl sulfones. st-andrews.ac.uknih.govnih.gov

The molecule consists of a phenyl ring and a 3-methoxyphenyl (B12655295) ring linked by a sulfonyl group. The geometry around the sulfur atom is expected to be tetrahedral. Studies on various substituted diphenyl sulfones have revealed typical bond lengths and angles for the sulfone group. st-andrews.ac.uk The S=O bond distances are generally in the range of 1.392 Å to 1.463 Å, and the S–C bond distances are typically between 1.743 Å and 1.790 Å. st-andrews.ac.uk The O–S–O bond angle is expected to be around 116.7° to 120.6°, while the C–S–C bond angle is generally in the range of 101.1° to 106.8°. st-andrews.ac.uk

The expected crystallographic parameters for this compound, based on related structures, are summarized in the table below.

| Structural Parameter | Expected Value Range | Reference |

|---|---|---|

| S=O Bond Length | 1.392 - 1.463 Å | st-andrews.ac.uk |

| S–C Bond Length | 1.743 - 1.790 Å | st-andrews.ac.uk |

| O–S–O Bond Angle | 116.7 - 120.6° | st-andrews.ac.uk |

| C–S–C Bond Angle | 101.1 - 106.8° | st-andrews.ac.uk |

| Dihedral Angle between Phenyl Rings | Variable (e.g., ~84°) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are known to absorb light in the ultraviolet region of the electromagnetic spectrum. The absorption is due to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Although a specific UV-Vis spectrum for this compound is not documented in the available search results, the absorption characteristics can be predicted based on the spectra of related aromatic sulfones and methoxy-substituted benzenes. acs.orgnih.govresearchgate.net The spectrum is expected to be dominated by π → π* transitions associated with the two aromatic rings. The presence of the electron-withdrawing sulfonyl group (–SO₂–) and the electron-donating methoxy group (–OCH₃) on the benzene rings will influence the position and intensity of the absorption bands.

Aryl sulfones typically exhibit intense absorption bands in the UV region. acs.orgnih.gov For example, various arylazo sulfones show an intense absorption band between 280–315 nm. acs.orgnih.gov The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect).

The electronic spectrum of this compound is likely to show characteristic absorption bands corresponding to the electronic transitions within the phenyl and methoxy-phenyl systems. The primary absorption bands are expected to be due to π → π* transitions. It is also possible that weaker n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the sulfonyl and methoxy groups, may be observed.

The table below presents the predicted UV-Vis absorption data for this compound based on analogous compounds.

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~280 - 320 | π → π* | Substituted Benzene Rings |

Computational and Theoretical Investigations of 1 Methoxy 3 Phenylsulfonyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the intricacies of 1-Methoxy-3-(phenylsulfonyl)benzene at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the molecule's behavior and properties with a high degree of accuracy. These calculations are often performed using various basis sets, such as the 6-311++G(d,p) basis set, to ensure reliable and comprehensive results. scienceopen.com

The electronic landscape of a molecule is key to understanding its chemical behavior. For this compound, the interplay between the methoxy (B1213986) and phenylsulfonyl substituents creates a unique electronic distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient phenylsulfonyl group, highlighting its capacity as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and electronic excitation properties.

Charge Distribution and Electrostatic Potential (ESP): The molecular electrostatic potential surface maps the electrostatic potential onto the electron density surface, revealing the charge distribution. For this compound, the ESP would show a region of negative potential (red/yellow) around the oxygen atoms of the methoxy and sulfonyl groups, indicating their electronegative character. A region of positive potential (blue) would be expected around the hydrogen atoms. This charge distribution is instrumental in predicting how the molecule will interact with other polar molecules and in identifying sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Group(s) |

|---|---|---|

| HOMO Location | Primarily on the methoxy-substituted benzene ring | Methoxy group (electron-donating) |

| LUMO Location | Primarily on the phenylsulfonyl-substituted benzene ring | Phenylsulfonyl group (electron-withdrawing) |

| Negative ESP | Around the oxygen atoms of the methoxy and sulfonyl groups | Methoxy and Phenylsulfonyl groups |

| Positive ESP | Around the hydrogen atoms of the benzene rings | Phenyl and Methoxy groups |

The three-dimensional arrangement of atoms in this compound is not static. Rotation around the C-O and C-S bonds leads to various conformers with different energy levels. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformations.

The orientation of the methoxy group relative to the benzene ring and the rotational state of the phenylsulfonyl group are the primary degrees of freedom. Computational models can map the potential energy surface by systematically rotating these groups and calculating the energy at each step. rsc.org The presence of steric hindrance between the two rings and the methoxy group can influence the preferred conformation. It is expected that the most stable conformer will adopt a geometry that minimizes steric clash while optimizing electronic interactions.

The structure and stability of this compound are influenced by a variety of intramolecular interactions.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. In the case of the methoxy group, hyperconjugation can occur between the lone pairs of the oxygen atom and the π* orbitals of the benzene ring, contributing to the electron-donating effect. nih.gov Similarly, the phenylsulfonyl group can engage in hyperconjugative interactions that contribute to its electron-withdrawing nature.

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

Molecular modeling and dynamics simulations offer a window into the time-dependent behavior of this compound. By simulating the motion of atoms over time, it is possible to predict how the molecule will behave in different environments and how it will interact with other chemical species. These simulations can be used to explore the molecule's flexibility, solvation effects, and the initial stages of chemical reactions. For instance, simulations could predict how the molecule might orient itself when approaching a reactant, providing insights into the likely reaction pathways.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the step-by-step mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the most energetically favorable reaction pathways. For example, in a nucleophilic aromatic substitution reaction, computational models could be used to determine whether the reaction proceeds via a Meisenheimer complex and to identify the rate-determining step. These theoretical investigations provide a level of detail that is often difficult to obtain through experimental methods alone.

Spectroscopic Property Prediction and Theoretical Validation

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. epstem.net These predictions are based on the calculated electron densities around the nuclei. Discrepancies between theoretical and experimental spectra can point to specific conformational or electronic effects that were not initially considered in the model.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for the infrared (IR) and Raman spectra of this compound can be calculated. scienceopen.com Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, allowing for a detailed assignment of the experimental spectral bands. This comparison serves as a rigorous test of the accuracy of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. scienceopen.com These calculations provide information about the excited states of the molecule and can help to interpret the observed absorption bands.

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopy | Predicted Parameters | Method of Calculation |

|---|---|---|

| NMR | ¹H and ¹³C chemical shifts | GIAO (Gauge-Including Atomic Orbital) |

| IR & Raman | Vibrational frequencies and intensities | DFT frequency calculations |

| UV-Vis | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Methoxy-3-(phenylsulfonyl)benzene Chemistry

Our current understanding of this compound is largely theoretical, extrapolated from the known chemistry of its constituent functional groups: the methoxy (B1213986) group and the phenylsulfonyl group. The methoxy group is a well-known electron-donating group that activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the phenylsulfonyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. vanderbilt.edu The interplay of these two opposing electronic effects on the meta-substituted benzene (B151609) ring is a key determinant of the molecule's reactivity.

Synthesis: Plausible synthetic routes to this compound include the Friedel-Crafts sulfonylation of anisole (B1667542) and the oxidation of the corresponding 3-methoxyphenyl (B12655295) phenyl sulfide (B99878). researchgate.net The Friedel-Crafts approach, while a classic method for forming aryl sulfones, may present challenges with anisole due to the potential for complexation of the Lewis acid catalyst with the methoxy group's oxygen atom. stackexchange.com Oxidation of the precursor sulfide offers a more direct and often cleaner route to diaryl sulfones. researchgate.net

Properties: The physical and spectroscopic properties of this compound can be predicted with a reasonable degree of accuracy.

Predicted Physical Properties of this compound

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Formula | C₁₃H₁₂O₃S | --- |

| Molecular Weight | 248.30 g/mol | --- |

| Appearance | White to off-white solid | General appearance of diaryl sulfones |

| Melting Point | Lower than the para-isomer (92-93 °C) | Meta-isomers often have lower melting points than their more symmetrical para counterparts. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Acetone); Insoluble in water | Typical solubility of aromatic sulfones |

Predicted Spectroscopic Data of this compound

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). A singlet for the methoxy protons would be expected around δ 3.8 ppm. The integration would correspond to the number of protons in each region. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group would be significantly shielded, while the carbon attached to the sulfonyl group would be deshielded. The methoxy carbon would appear around δ 55 ppm. |

| IR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl group would be present around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). C-O stretching for the ether linkage would be observed around 1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 248. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the ether bond. acs.org |

Reactivity: The reactivity of this compound is dictated by the directing effects of its substituents. Electrophilic aromatic substitution is expected to be disfavored due to the deactivating nature of the sulfonyl group, with any substitution likely occurring at the positions ortho and para to the activating methoxy group. Nucleophilic aromatic substitution would require harsh conditions unless further activating groups are present. The sulfonyl group can be removed under reductive conditions, a process known as desulfonylation. wikipedia.orgorganicreactions.org The methoxy group can undergo ether cleavage with strong acids like HI or HBr. youtube.commasterorganicchemistry.com

Identification of Knowledge Gaps and Unexplored Reactivities

The most significant knowledge gap is the lack of specific experimental data for this compound. There is a clear need for its synthesis and thorough characterization to validate the predicted properties.

Key areas that remain unexplored include:

Definitive Synthesis and Characterization: The development of an efficient and optimized synthesis of this compound is a primary research objective. Subsequent detailed spectroscopic analysis (NMR, IR, MS) and determination of its physical properties (melting point, crystal structure) are crucial for establishing a foundational understanding of this molecule.

Experimental Reactivity Studies: Systematic investigation of the compound's reactivity in key organic transformations is needed. This includes:

Electrophilic Aromatic Substitution: Determining the regioselectivity and reaction rates for various electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) would provide valuable insight into the interplay of the activating and deactivating substituents.

Nucleophilic Aromatic Substitution: Exploring the conditions required for nucleophilic substitution on the aromatic ring could reveal interesting reactivity patterns, particularly if additional activating groups are introduced.

Metal-Catalyzed Cross-Coupling Reactions: The potential for this molecule to participate in modern cross-coupling reactions, either through C-H activation or by leveraging the sulfonyl group as a leaving group, is a promising area for investigation.

Biological Activity Screening: Many sulfone-containing compounds exhibit a range of biological activities. Screening this compound for potential medicinal applications could uncover new therapeutic leads.

Potential for Developing Novel Synthetic Methodologies Involving this compound

The unique electronic nature of this compound makes it a potentially valuable substrate for the development of new synthetic methods. The presence of both an electron-donating and a strong electron-withdrawing group in a meta-relationship could be exploited for regioselective functionalization of the aromatic ring.

For instance, the development of novel ortho-lithiation or directed metalation strategies, guided by either the methoxy or the sulfonyl group, could provide access to a variety of polysubstituted aromatic compounds that are otherwise difficult to synthesize. Furthermore, its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific electronic properties, warrants exploration.

Broader Implications for Sulfone and Methoxyarene Chemistry in Advanced Organic Synthesis

A thorough investigation into the chemistry of this compound would contribute significantly to the broader fields of sulfone and methoxyarene chemistry. Understanding the subtle electronic and steric effects in this specific meta-substituted system would provide a more nuanced picture of substituent effects in aromatic chemistry.

This research could lead to:

Refined Predictive Models: Experimental data on this compound would help refine computational models for predicting reactivity and spectroscopic properties of substituted aromatic compounds.

New Design Principles for Catalysis: The unique electronic environment of the aromatic ring could inspire the design of new catalysts for regioselective C-H functionalization.

Expansion of the Chemical Space for Drug Discovery: The synthesis and derivatization of this compound would expand the library of available sulfone-containing compounds for biological screening, potentially leading to the discovery of new drug candidates.

Q & A

Q. What role does this compound play in photoaffinity labeling for protein target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.